

Crotonyl Chloride: A Comprehensive Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Butenoyl chloride

Cat. No.: B145612

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or industrial setting. Crotonyl chloride is a hazardous chemical that requires strict adherence to safety protocols. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this substance and ensure all activities are conducted in accordance with institutional and regulatory standards.

Executive Summary

Crotonyl chloride (C_4H_5ClO) is a highly reactive acyl chloride used as an intermediate and reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.^[1] Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable tool in drug discovery and development. However, its hazardous nature—being flammable, corrosive, and a lachrymator—necessitates a thorough understanding of its properties and strict adherence to safety procedures to mitigate risks of exposure and injury.^[2] ^[3] This guide provides an in-depth overview of the physical and chemical properties of crotonyl chloride, comprehensive safety and handling protocols, emergency procedures, and a detailed experimental protocol for its use in a Friedel-Crafts acylation reaction.

Chemical and Physical Properties

Crotonyl chloride is a colorless to pale yellow liquid with a pungent, acrid odor.^[1]^[4] It is sensitive to moisture and will react with water, releasing toxic and corrosive hydrogen chloride

gas.^{[3][5]} It is typically supplied as a mixture of cis- and trans-isomers. A stabilizer, such as hydroquinone, may be added to inhibit polymerization.^[6]

Table 1: Physical and Chemical Properties of Crotonyl Chloride

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₅ ClO	[1]
Molecular Weight	104.53 g/mol	[1]
CAS Number	10487-71-5 (mixture), 625-35-4 (trans)	[1] [7]
Appearance	Colorless to pale yellow liquid	[1] [4]
Odor	Pungent, acrid	[4]
Boiling Point	120-123 °C (248-253.4 °F) at 760 mmHg	[8]
Flash Point	35 °C (95 °F)	[8]
Density	1.091 g/mL at 25 °C	[6]
Vapor Density	3.6 (Air = 1)	[8]
Solubility	Soluble in organic solvents (e.g., ethanol, ether); reacts with water.	[1]

Hazard Identification and Toxicology

Crotonyl chloride is classified as a hazardous substance with multiple risk factors.^[3] It is a flammable liquid and vapor.^[3] Upon contact, it causes severe skin burns and serious eye damage.^[7] As a lachrymator, its vapors are irritating to the eyes, causing tearing.^[2] Inhalation may lead to respiratory irritation and corrosive injury to the upper respiratory tract and lungs.^[7] ^[9]

Table 2: GHS Hazard Classifications for Crotonyl Chloride

Hazard Class	Category	Hazard Statement	Reference(s)
Flammable Liquids	3	H226: Flammable liquid and vapor	[7]
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage	[7]
Serious Eye Damage/Irritation	1	H314: Causes severe skin burns and eye damage	[3]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation	[7]

Toxicological Data: Specific LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) data for crotonyl chloride are not readily available in published literature, with many sources noting that the toxicological properties have not been fully investigated.[\[1\]](#)[\[4\]](#) However, due to its corrosive nature, it should be considered highly toxic upon ingestion, inhalation, or dermal contact.

Occupational Exposure Limits: Currently, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLVs) by the American Conference of Governmental Industrial Hygienists (ACGIH) for crotonyl chloride.[\[10\]](#)[\[11\]](#)[\[12\]](#) In the absence of specific limits, exposure should be minimized to the lowest possible level through engineering controls and appropriate personal protective equipment.

Safety and Handling Precautions

Engineering Controls

- **Fume Hood:** All work with crotonyl chloride must be conducted in a well-ventilated chemical fume hood.[\[10\]](#)

- Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[10][13]
- Grounding: Ground and bond containers when transferring material to prevent static discharge, which can ignite flammable vapors.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling crotonyl chloride.

Table 3: Recommended Personal Protective Equipment (PPE)

Body Part	Equipment	Specification and Notes	Reference(s)
Eyes/Face	Safety Goggles and Face Shield	Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required. A full-face shield should be worn over the goggles.	[3][10]
Skin/Hands	Chemical-Resistant Gloves	Butyl rubber or Viton™ gloves are recommended for handling corrosive chemicals and acyl chlorides. Nitrile gloves may offer limited protection for incidental splashes but are not suitable for prolonged contact. Always inspect gloves for integrity before use and change them immediately if contaminated.	[14][15]
Body	Flame-Resistant Lab Coat and Apron	A flame-resistant lab coat is essential. A chemical-resistant apron, preferably made of butyl rubber or a similar resistant material, should be worn over the lab coat.	[10]

Respiratory	Respirator	If there is a risk of exceeding exposure limits or in case of ventilation failure, a full-face respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) or a self-contained breathing apparatus (SCBA) should be used. Respirator use must comply with OSHA's 29 CFR 1910.134 standard.	[3][10]
-------------	------------	---	---------

Storage and Incompatibility

- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive liquids.[10][13] The storage area should be secure and away from heat, sparks, and open flames.[10] Refrigeration (2-8°C) is often recommended.[16]
- Incompatible Materials: Crotonyl chloride is incompatible with:
 - Water and moisture (reacts to form HCl)[3]
 - Strong oxidizing agents[13]
 - Strong bases
 - Alcohols
 - Amines

Emergency Procedures

Spill Response

Immediate and appropriate response to a spill is critical to prevent injury and further contamination.

Caption: Workflow for Crotonyl Chloride Spill Response.

Minor Spill Protocol:

- Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area. [\[17\]](#)
- PPE: Don the appropriate PPE as detailed in Table 3.
- Containment: Confine the spill using an inert absorbent material like sand, vermiculite, or a commercial acid binder. [\[10\]](#) Do NOT use water.
- Neutralization: Cautiously and slowly cover the spill with a neutralizing agent such as sodium bicarbonate or soda ash. Avoid rapid application, which can cause spattering. [\[17\]](#)
- Collection: Once neutralized, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Use non-sparking tools. [\[10\]](#)
- Decontamination: Clean the spill area with a suitable solvent (e.g., as recommended by your institution's safety office), followed by soap and water.
- Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Major Spill Protocol: For large spills, or any spill that you are not equipped or trained to handle, evacuate the area immediately, close the doors, and contact your institution's emergency response team from a safe location.

Exposure First Aid

Immediate medical attention is required for any type of exposure to crotonyl chloride.

Caption: First Aid Procedures for Crotonyl Chloride Exposure.

- Inhalation: Immediately move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]
- Skin Contact: Immediately remove all contaminated clothing and shoes.[10] Flush the affected skin area with large amounts of water for at least 15-30 minutes.[10] Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if it can be done safely. Seek immediate medical attention.
- Ingestion: DO NOT induce vomiting.[16] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Experimental Protocol: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is a classic and powerful reaction for forming aryl ketones, and it represents a common application for acyl chlorides like crotonyl chloride in medicinal and synthetic chemistry.[8] The following protocol is a representative example for the acylation of anisole.

WARNING: This reaction involves highly corrosive and moisture-sensitive reagents. It must be performed in a dry apparatus under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.

Materials and Reagents

- Anisole
- Crotonyl chloride
- Anhydrous Aluminum Chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous

- Concentrated Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ice

Equipment

- Dry three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser with a gas outlet to a bubbler or gas trap
- Addition funnel
- Inert gas supply (Nitrogen or Argon)
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure

- Apparatus Setup: Assemble the dry three-necked flask with a stir bar, addition funnel, and condenser under a positive pressure of inert gas.
- Reagent Charging: In the fume hood, carefully charge the reaction flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0°C in an ice bath.
- Addition of Crotonyl Chloride: Dissolve crotonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the crotonyl chloride solution dropwise to the stirred AlCl_3 suspension over 10-15 minutes, maintaining the temperature at 0°C. An acylium ion intermediate will form.

- **Addition of Anisole:** Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 15-20 minutes. The rate of addition should be controlled to keep the internal temperature from rising significantly.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
- **Quenching:** Cool the reaction mixture back to 0°C and quench it by pouring it slowly and carefully onto a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process that will release HCl gas.
- **Workup:** Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired (E)-1-(4-methoxyphenyl)but-2-en-1-one.

Caption: Experimental Workflow for Friedel-Crafts Acylation.

Disposal Considerations

All waste containing crotonyl chloride or its reaction byproducts must be treated as hazardous waste.

- **Liquid Waste:** Collect all liquid waste, including reaction residues and contaminated solvents, in a properly labeled, sealed container for hazardous waste.

- Solid Waste: Contaminated solid materials, such as absorbent pads, used PPE, and silica gel, must also be collected in a labeled, sealed container for hazardous waste disposal.
- Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal environmental regulations. Do not dispose of crotonyl chloride down the drain.[4]

Conclusion

Crotonyl chloride is a potent and versatile reagent for chemical synthesis. Its inherent hazards require a disciplined and informed approach to its handling. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and adhering to established safe handling and emergency protocols, researchers can effectively mitigate the risks associated with this chemical. A thorough understanding of the procedures outlined in this guide will help ensure a safe laboratory environment for the advancement of research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. fishersci.com [fishersci.com]
- 4. usascientific.com [usascientific.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. trans-Crotonyl chloride | C4H5ClO | CID 643131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 11. 1988 OSHA PEL Project - Chromyl Chloride | NIOSH | CDC [archive.cdc.gov]
- 12. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 13. fishersci.com [fishersci.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. Chemical Resistances for Different Rubber Materials - Rubber Articles | Timco Rubber [timcorubber.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. Chemical resistance guide informations - Shield Scientific [shieldscientific.com]
- To cite this document: BenchChem. [Crotonyl Chloride: A Comprehensive Technical Guide to Safe Handling and Application]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145612#safety-and-handling-precautions-for-crotonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com